molecular formula C19H14F2N4O4S B4540415 2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide

2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide

Cat. No. B4540415
M. Wt: 432.4 g/mol
InChI Key: QJFCFCVUWMKNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of similar structured compounds involves intricate steps including nucleophilic displacements and the use of intermediates to address challenges such as neighbouring group participation. For example, the synthesis of related thio-analogues can be achieved through methods like nucleophilic displacements of sulfonate derivatives with thioacetate or using sulfamidate intermediates for certain analogues, highlighting the complexity and precision required in synthesizing such compounds (Chen & Withers, 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds with similar backbones reveals various bonding patterns and conformational details. For example, crystal structure analyses have provided insights into intermolecular hydrogen bonds and molecular conformation, indicating the precise spatial arrangement of atoms within these molecules (Pan et al., 2016); (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical properties and reactions of such compounds are characterized by their reactivity towards various chemical agents and conditions. Research on similar molecules has explored the reactivity of acetamides and their derivatives in various chemical environments, demonstrating their potential in synthesizing novel compounds with specific functional properties (Banks et al., 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. The solvatochromism and dipole moment studies offer insights into the interaction of these molecules with solvents and their structural dynamics in solution (Krivoruchka et al., 2004).

properties

IUPAC Name

2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O4S/c20-18(21)29-15-6-1-3-12(9-15)16-7-8-22-19(24-16)30-11-17(26)23-13-4-2-5-14(10-13)25(27)28/h1-10,18H,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFCFCVUWMKNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.